molecular formula C11H10N2O2 B2793318 Methyl 1-phenyl-1H-imidazole-4-carboxylate CAS No. 116343-89-6

Methyl 1-phenyl-1H-imidazole-4-carboxylate

Cat. No. B2793318
CAS RN: 116343-89-6
M. Wt: 202.213
InChI Key: PLFZRIONUNNYOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of Methyl 1-phenyl-1H-imidazole-4-carboxylate, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Inhibitor of Calmodulin-dependent Nitric-oxide Synthase

1-Phenylimidazole, a compound structurally similar to Methyl 1-phenyl-1H-imidazole-4-carboxylate, is reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This suggests potential applications in the regulation of nitric oxide synthesis.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Investigation of Citrulline Formation

1-Phenylimidazole has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase . This could potentially be an area of application for Methyl 1-phenyl-1H-imidazole-4-carboxylate as well.

Future Directions

For more detailed information, you can refer to the MSDS provided by Ambeed, Inc .

Mechanism of Action

Target of Action

Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-phenyl-1H-imidazole-4-carboxylate. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.

properties

IUPAC Name

methyl 1-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZRIONUNNYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-phenyl-1H-imidazole-4-carboxylate

Synthesis routes and methods

Procedure details

A stirred solution of 1H-imidazole-4-carboxylic acid (0.5 g, 0.00446 mmol), concentrated sulfuric acid (0.5 mL) and MeOH (20 mL) was heated to reflux overnight. The reaction mixture was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate and washed the organic layer with sodium bicarbonate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 325 mg (58% Yield) of 1H-imidazole-4-carboxylic acid methyl ester. A mixture of 1H-imidazole-4-carboxylic acid methyl ester (225 mg, 1.8 mmol), cuprous oxide (225 mg, 1.8 mmol), iodobenzene (736 mg, 3.6 mmol), 1,10-phenanthroline (320 mg, 1.8 mmol) and cesium carbonate (1.74 g, 5.3 mmol) in DMSO (2 mL) in a seal tube was subjected to reaction in a microwave reactor (time: 5 min, temp: 90° C., power: zero) The reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate, dried over sodium sulfate and concentrated under reduced pressure to afford the residue. Purification by column chromatography (using 60-120 silica gel and 50% ethyl acetate in hexane as eluent) to afford 200 mg (55% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester. LiOH.H2O (143 mg, 3.4 mmol) was added to a stirred solution of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester (231 mg, 1.1 mmol) in a mixture of THF (3 mL), MeOH (1 mL), H2O (1 mL) and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was concentrated under reduced pressure. Cold water was then added and acidified it with 10% aqueous HCl, the solid was collected to afford 180 mg (83.7% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid.
Quantity
225 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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